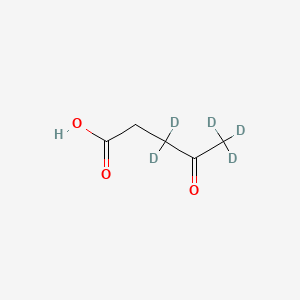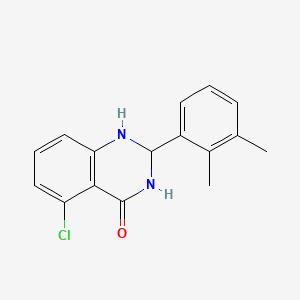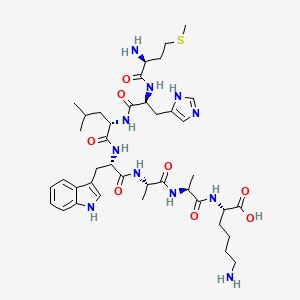
MraY-IN-3
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
MraY-IN-3 is a potent inhibitor of the bacterial translocase enzyme MraY, which plays a crucial role in the biosynthesis of peptidoglycan, an essential component of the bacterial cell wall. This compound has shown significant antibacterial activity against various bacterial strains, including Escherichia coli, Bacillus subtilis, and Pseudomonas fluorescens .
Análisis De Reacciones Químicas
Types of Reactions: MraY-IN-3 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Involves the addition of hydrogen or removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles like halides, amines, and alcohols under various solvents and temperatures
Major Products Formed: The major products formed from these reactions depend on the specific functional groups involved and the reaction conditions. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .
Aplicaciones Científicas De Investigación
MraY-IN-3 has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study the mechanism of bacterial cell wall synthesis and to develop new antibacterial agents.
Biology: Helps in understanding the role of MraY in bacterial physiology and its potential as a target for antibacterial therapy.
Medicine: Investigated for its potential use in treating bacterial infections, especially those caused by drug-resistant strains.
Industry: Used in the development of new antibacterial coatings and materials to prevent bacterial contamination
Mecanismo De Acción
MraY-IN-3 exerts its effects by inhibiting the enzyme MraY, which is responsible for the transfer of phospho-MurNAc-pentapeptide to the lipid carrier undecaprenyl phosphate, a critical step in peptidoglycan biosynthesis. By blocking this step, this compound disrupts the formation of the bacterial cell wall, leading to cell lysis and death. The molecular targets include the active site of MraY and the pathways involved in peptidoglycan synthesis .
Comparación Con Compuestos Similares
MraY-IN-3 is unique compared to other similar compounds due to its high potency and specificity for MraY. Similar compounds include:
Muraymycin: Another potent MraY inhibitor with a different core structure.
Caprazamycin: Known for its strong antibacterial activity and unique binding mode.
Liposidomycin: Shares a similar mechanism of action but differs in its chemical structure and activity profile
This compound stands out due to its optimized structure, which enhances its binding affinity and inhibitory activity against MraY, making it a promising candidate for further development as an antibacterial agent .
Propiedades
Fórmula molecular |
C35H45N3O5 |
|---|---|
Peso molecular |
587.7 g/mol |
Nombre IUPAC |
methyl (2S)-6-amino-2-[[4-[benzyl(heptanoyl)amino]-2-phenylmethoxybenzoyl]amino]hexanoate |
InChI |
InChI=1S/C35H45N3O5/c1-3-4-5-12-20-33(39)38(25-27-15-8-6-9-16-27)29-21-22-30(32(24-29)43-26-28-17-10-7-11-18-28)34(40)37-31(35(41)42-2)19-13-14-23-36/h6-11,15-18,21-22,24,31H,3-5,12-14,19-20,23,25-26,36H2,1-2H3,(H,37,40)/t31-/m0/s1 |
Clave InChI |
IGPLRSHUMOVPOM-HKBQPEDESA-N |
SMILES isomérico |
CCCCCCC(=O)N(CC1=CC=CC=C1)C2=CC(=C(C=C2)C(=O)N[C@@H](CCCCN)C(=O)OC)OCC3=CC=CC=C3 |
SMILES canónico |
CCCCCCC(=O)N(CC1=CC=CC=C1)C2=CC(=C(C=C2)C(=O)NC(CCCCN)C(=O)OC)OCC3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[(2R,4S,5R)-4-acetyloxy-5-(6-chloropurin-9-yl)-3-methoxyoxolan-2-yl]methyl benzoate](/img/structure/B12390707.png)




![disodium;[[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] [(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)(213C)oxan-2-yl] phosphate](/img/structure/B12390728.png)

![4-amino-1-[(2R,3S,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidin-2-one](/img/structure/B12390746.png)



![[5-[3-(Dimethylamino)propoxy]-1,3-dihydroisoindol-2-yl]-[3-(3,4-dimethylphenyl)sulfanyl-4-hydroxyphenyl]methanone](/img/structure/B12390772.png)


